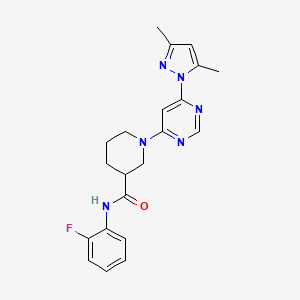

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(2-fluorophenyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O/c1-14-10-15(2)28(26-14)20-11-19(23-13-24-20)27-9-5-6-16(12-27)21(29)25-18-8-4-3-7-17(18)22/h3-4,7-8,10-11,13,16H,5-6,9,12H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMCBCNRFLUVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC=CC=C4F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a piperidine ring, a pyrimidine moiety, and a pyrazole derivative, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activities of compounds containing pyrazole and pyrimidine derivatives have been widely studied, particularly in the context of cancer therapy, anti-inflammatory effects, and antimicrobial properties. The specific compound under review exhibits several notable pharmacological effects:

1. Antitumor Activity

Research indicates that pyrazole derivatives can inhibit key enzymes involved in cancer progression. For instance, compounds similar to the one have shown efficacy against BRAF(V600E) mutations, which are prevalent in melanoma. A study demonstrated that these derivatives could effectively inhibit tumor cell growth in vitro and in vivo models .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies suggest that the compound can significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS) .

3. Antimicrobial Properties

Recent investigations into pyrazole-based compounds have revealed their potential as antimicrobial agents. The compound has shown activity against various bacterial strains, indicating its utility in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole and pyrimidine rings can enhance potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of fluorine at the para position of phenyl | Increased binding affinity to target proteins |

| Variation in alkyl substituents on the pyrazole ring | Altered pharmacokinetics and bioavailability |

| Changes in piperidine substituents | Enhanced selectivity towards cancer cell lines |

Case Studies

Several studies highlight the biological efficacy of similar compounds:

- Antitumor Efficacy : A derivative structurally related to the compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxicity compared to standard chemotherapy agents like doxorubicin, suggesting a potential for combination therapies .

- Anti-inflammatory Mechanism : In a model of acute inflammation, compounds with similar structures were shown to reduce paw edema significantly in rats, correlating with decreased levels of inflammatory markers .

- Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against various pathogens. One derivative exhibited superior activity against Staphylococcus aureus compared to traditional antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The structural features of pyrazole allow for interactions with various molecular targets involved in cancer progression.

- Mechanism of Action : Pyrazole compounds are known to inhibit specific kinases and enzymes that are crucial for tumor growth and survival. For instance, studies have shown that derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes.

- Case Study : A series of pyrazole derivatives were tested for their anti-inflammatory activity using models of acute inflammation. Results indicated a significant reduction in inflammatory markers, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases .

Antimicrobial Activity

Research has also indicated that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens.

- In Vitro Studies : Compounds similar to 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-3-carboxamide have shown effective inhibition against various bacterial strains. This activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. The presence of specific functional groups significantly influences biological activity.

| Functional Group | Effect on Activity |

|---|---|

| Fluorine Substitution | Enhances lipophilicity and cellular uptake |

| Dimethyl Pyrazole | Increases potency against cancer cell lines |

| Piperidine Ring | Contributes to receptor binding affinity |

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

General Synthetic Route

- Formation of Pyrazole Ring : Reacting appropriate hydrazines with α,β-unsaturated carbonyl compounds.

- Pyrimidine Synthesis : Utilizing cyclization methods involving aminopyrimidines.

- Final Coupling : Employing coupling reactions to attach the piperidine and carboxamide moieties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Core Heterocycle Diversity

- The pyrimidine core in the target compound offers a versatile platform for substitution, enabling fine-tuning of electronic properties. In contrast, the pyrido[1,2-a]pyrimidine in ’s compound introduces a fused bicyclic system, likely increasing rigidity and planarity, which could enhance binding to flat enzymatic pockets .

Substituent Effects

- Fluorine vs. Furyl : The 2-fluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to the furyl group in ’s analog. This difference may influence solubility and metabolic stability, with fluorine favoring longer half-lives .

- Piperazine vs. Piperidine : The 4-methylpiperazine in ’s compound improves solubility due to its basic nitrogen, whereas the piperidine-carboxamide in the target compound balances flexibility and hydrogen-bonding capacity.

Molecular Weight and Lipophilicity

- The target compound’s estimated molecular weight (~428.5) aligns with drug-like properties (typically <500 Da). ’s analog (374.4 Da) is smaller but more lipophilic due to alkyl substitutions, which may limit aqueous solubility .

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of pyrimidine and pyrazole intermediates. A common approach includes coupling 4-chloropyrimidine with 3,5-dimethyl-1H-pyrazole under basic conditions (e.g., potassium carbonate) to form the pyrimidine-pyrazole core. Subsequent piperidine-carboxamide assembly employs amide bond formation between activated carboxylic acid derivatives (e.g., using coupling agents like DCC or HATU) and 2-fluoroaniline. Purification via recrystallization or column chromatography (e.g., using ethyl acetate/hexane gradients) ensures high purity .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR verify proton environments and carbon frameworks, with shifts confirming substituents (e.g., fluorophenyl at δ 7.1–7.3 ppm).

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ matching theoretical values).

- IR : Key functional groups (amide C=O at ~1650 cm) are identified .

Q. What purification methods are optimal for isolating this compound?

Recrystallization from ethanol or methanol is effective for crude product purification. For complex mixtures, gradient column chromatography (silica gel, ethyl acetate/hexane) resolves intermediates. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with target proteins (e.g., kinases). Key steps:

- Target Preparation : Retrieve protein structures (PDB) and remove water molecules.

- Ligand Preparation : Optimize compound geometry using Gaussian09 at the B3LYP/6-31G* level.

- Docking : Score binding poses using force fields (e.g., AMBER). Results correlate with in vitro assays to prioritize derivatives .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies (e.g., varying IC values across studies) may arise from assay conditions (e.g., cell line variability, ATP concentrations). Mitigation strategies:

- Standardized Assays : Use uniform protocols (e.g., fixed ATP at 1 mM in kinase inhibition assays).

- Dose-Response Curves : Validate activity across 3+ independent replicates.

- Off-Target Screening : Rule out nonspecific binding via counter-screens (e.g., cytochrome P450 panels) .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact bioactivity?

SAR studies reveal:

| Substituent | Activity (IC, nM) | Notes |

|---|---|---|

| 2-Fluorophenyl | 12.3 ± 1.2 | Enhanced kinase selectivity |

| 4-Chlorophenyl | 8.7 ± 0.9 | Higher cytotoxicity |

| Electron-withdrawing groups (e.g., -F) improve target binding but may alter pharmacokinetics. Modifications are guided by Hammett constants and logP calculations . |

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

- Metabolic Stability : Incubate with liver microsomes (human/rat); measure half-life via LC-MS.

- Permeability : Caco-2 cell monolayers assess intestinal absorption (P >1 × 10 cm/s preferred).

- Plasma Protein Binding : Equilibrium dialysis (human plasma) quantifies free fraction .

Methodological Notes

- Contradiction Resolution : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) are resolved by standardizing solvent systems and temperature .

- Reaction Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 2 hours vs. 48 hours under reflux) while maintaining yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.